![molecular formula C15H13N3O2 B4658075 1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658075.png)
1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as MPPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of pyrido[2,3-d]pyrimidine diones, including compounds closely related to 1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been extensively studied. These analyses reveal details about their molecular conformations and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for understanding their chemical and physical properties (Wolska & Herold, 2002); (Trilleras et al., 2009).
Synthesis and Chemical Properties
The synthesis and characterization of various pyrido[2,3-d]pyrimidine derivatives, including those structurally similar to the compound , have been the subject of multiple studies. These works focus on efficient synthesis methods, structural and spectral analysis, and the exploration of their chemical properties. This research is fundamental for developing new compounds with potential applications in various fields, including medicinal chemistry and material science (Ashraf et al., 2019); (Rauf et al., 2010).
Potential Pharmaceutical Applications
Research has explored the potential of certain pyrido[2,3-d]pyrimidine derivatives as pharmaceutical agents. For example, some compounds have been synthesized as new antithrombotic compounds with favorable cerebral and peripheral effects. Understanding the synthesis and properties of these compounds can lead to the development of new drugs (Furrer et al., 1994).
properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-3-5-10(6-4-9)11-7-8-16-13-12(11)14(19)17-15(20)18(13)2/h3-8H,1-2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNTZYWYKLTXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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